gamma-Glutamyl-S-allylcysteine

Description

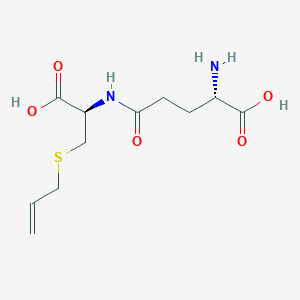

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-[[(1R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,7-8H,1,3-6,12H2,(H,13,14)(H,15,16)(H,17,18)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUTHBNRZCFKVQZ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCSC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91216-95-4 | |

| Record name | gamma-Glutamyl-S-allylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091216954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .GAMMA.-GLUTAMYL-S-ALLYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O5QGM20NB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

gamma-Glutamyl-S-allylcysteine biosynthesis pathway in garlic

Technical Guide: -Glutamyl-S-allylcysteine (GSAC) Biosynthesis in Allium sativum

Executive Summary

-Glutamyl-S-allylcysteine (GSAC)For drug development professionals, GSAC is the critical upstream precursor to S-allylcysteine (SAC) , the bioactive marker responsible for the therapeutic effects of Aged Garlic Extract (AGE), including neuroprotection and hepatoprotection. Understanding the biosynthetic architecture of GSAC is essential for metabolic engineering and standardizing pharmaceutical-grade garlic preparations.

Part 1: The Biosynthetic Architecture

The biosynthesis of GSAC is not a simple linear path but a compartmentalized interplay between primary nitrogen metabolism and sulfur assimilation. It relies on the "Glutathione-S-Conjugate Pathway," a hypothesis now widely accepted over the older "Cysteine Synthase" models.

The Precursor Origins

-

The Scaffold (Glutathione): The backbone of GSAC is Glutathione (

-Glu-Cys-Gly; GSH). GSH biosynthesis occurs in both the chloroplast ( -

The Allyl Donor (Valine Catabolism): The allyl moiety does not originate from a simple allyl group but is derived from the catabolism of Valine . The oxidation of valine yields Methacrylyl-CoA , which serves as the reactive thio-donor.

The Enzymatic Core

The transformation involves two distinct enzymatic phases: Anabolic Assembly (Synthesis) and Catabolic Mobilization (Hydrolysis).

-

Putative Glutathione S-Transferases (GSTs): While specific synthases remain under characterization, evidence strongly implicates specific GSTs in catalyzing the nucleophilic attack of GSH on Methacrylyl-CoA (or methacrylic acid). This forms the intermediate S-(2-carboxypropyl)glutathione , which is subsequently decarboxylated and modified to form GSAC.

-

-Glutamyl Transpeptidases (AsGGT1, AsGGT2, AsGGT3):

These are the "gatekeeper" enzymes. They do not synthesize GSAC; they hydrolyze it. Located in the vacuole and cytosol, AsGGTs remove the

Part 2: Detailed Pathway Mechanism

The following diagram illustrates the compartmentalized flow from Valine and Glutathione to the stable storage form (GSAC) and its eventual mobilization into flavor precursors.

Mechanistic Flow[1][2][3]

-

Methacrylyl-CoA Formation: Valine is transaminated and decarboxylated in the mitochondria/cytosol to form Methacrylyl-CoA.

-

GSH Conjugation: GSH reacts with Methacrylyl-CoA (likely mediated by GST) to form S-(2-carboxypropyl)glutathione .

-

Decarboxylation & Modification: The carboxypropyl group undergoes oxidative decarboxylation to form the allyl group, resulting in GSAC .

-

Storage vs. Hydrolysis: GSAC accumulates in the cytosol. Upon physiological demand (sprouting or crushing),

-GTP hydrolyzes the peptide bond, releasing S-allylcysteine (SAC) .

Figure 1: The Glutathione-dependent biosynthetic pathway of GSAC in Allium sativum, highlighting the transition from Valine catabolism to peptide storage and eventual mobilization.

Part 3: Experimental Validation Protocols

To study GSAC biosynthesis or validate its presence in transgenic lines, rigorous extraction protocols are required to prevent enzymatic artifacts (conversion to SAC or Alliin).

Protocol A: Stabilization and Extraction of GSAC

Objective: Isolate GSAC while inhibiting endogenous

-

Sample Preparation:

-

Flash-freeze fresh garlic bulbs in liquid nitrogen immediately after harvest.

-

Pulverize to a fine powder using a cryomill (pre-cooled jars).

-

-

Acidic Extraction (Enzyme Inhibition):

-

Solvent: 10 mM Phosphoric Acid (

) containing 20% Methanol (pH < 3.0). -

Ratio: 100 mg powder : 1 mL solvent.

-

Procedure: Vortex vigorously for 1 min, then sonicate on ice for 10 min.

-

Note: The low pH irreversibly denatures Alliinase and inhibits GGT activity.

-

-

Clarification:

-

Centrifuge at 12,000

g for 15 min at 4°C. -

Collect supernatant.[1]

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with Methanol followed by Water.

-

Load supernatant.

-

Wash with 5% Methanol (removes polar sugars).

-

Elute GSAC with 80% Methanol.

-

Protocol B: LC-MS/MS Quantification

Objective: Distinguish GSAC from downstream metabolites (SAC, Alliin).

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 2% B; 2-10 min: linear to 95% B; 10-12 min: 95% B. |

| Ionization | ESI Positive Mode |

| MRM Transition (GSAC) | m/z 291.1 |

| MRM Transition (SAC) | m/z 162.1 |

Analytical Workflow Diagram

Figure 2: Optimized workflow for the extraction and quantification of GSAC, ensuring enzymatic inhibition and analytical specificity.

Part 4: Pharmacological Implications & Industrial Scaling

The Stability Advantage

In drug development, Allicin is notoriously unstable (half-life < 1 day in blood). GSAC, however, is chemically stable and water-soluble. It serves as a "prodrug" reservoir.

-

Industrial Strategy: Manufacturers of Aged Garlic Extract (AGE) utilize a prolonged extraction process (up to 20 months). During this aging, endogenous GGTs slowly hydrolyze GSAC into SAC.

-

Target: The goal is not to preserve GSAC in the final product, but to maximize the conversion efficiency of the GSAC pool into SAC, which is the bioavailable antioxidant.

Standardization Challenges

Variability in GSAC content in raw garlic bulbs (0.5 to 10 mg/g fresh weight) directly impacts the potency of the final pharmaceutical ingredient.

-

Agronomic Factor: High sulfur fertilization increases GSAC content.

-

Storage Factor: Cold storage (

C) breaks dormancy and upregulates AsGGT expression, causing premature hydrolysis of GSAC before processing. -

Recommendation: For maximum GSAC yield (for isolation purposes), process bulbs immediately post-harvest. For maximum SAC yield (for AGE production), induce dormancy break via temperature conditioning.

References

-

Yoshimoto, N., et al. (2015).[2] "Garlic

-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin."[3][4][2][5][6] Frontiers in Plant Science, 5, 758. [Link] -

Lancaster, J. E., & Shaw, M. L. (1989).[2] "

-Glutamyl peptides in the biosynthesis of S-alk(en)yl-L-cysteine sulphoxides (flavour precursors) in Allium." Phytochemistry, 28(2), 455-460. [Link] -

Suzuki, T., et al. (2002). "Biosynthesis of secondary sulfur compounds in Allium plants." New Phytologist, 154(2), 313-317. [Link]

-

Li, X., et al. (2010).

-glutamyltranspeptidases from dormant garlic and onion bulbs." Food Science & Nutrition, 5(6), 1129-1137. [Link] -

Horn, T., et al. (2020).[2][7] "Allocating Sulfur to Glucosinolates or

-Glutamyl Peptides: A Trade-Off in Allium?" Journal of Agricultural and Food Chemistry, 68(46), 13245–13253. [Link]

Sources

- 1. Characterization of γ‐glutamyltranspeptidases from dormant garlic and onion bulbs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Characteristics, biosynthesis, decomposition, metabolism and functions of the garlic odour precursor, S-allyl-L-cysteine sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genes encoding γ‑glutamyl‑transpeptidases in the allicin biosynthetic pathway in garlic (Allium sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin - PMC [pmc.ncbi.nlm.nih.gov]

What is the role of gamma-Glutamyl-S-allylcysteine in Allium sativum?

An In-Depth Technical Guide to the Role of γ-Glutamyl-S-allylcysteine in Allium sativum

Abstract

γ-L-glutamyl-S-allyl-L-cysteine (GSAC) is a pivotal, naturally occurring organosulfur compound within Allium sativum (garlic). While not as widely recognized as allicin or S-allylcysteine (SAC), GSAC serves a critical function as a stable intermediate in the biosynthesis of these and other bioactive molecules. Its concentration and metabolic fate are central to the chemical profile and therapeutic potential of both fresh and processed garlic products. This guide provides a comprehensive technical overview of GSAC, detailing its biosynthesis, its central role as a metabolic precursor, the analytical methodologies for its quantification, and its significance for researchers and drug development professionals.

Introduction: The Position of GSAC in Garlic's Sulfur Chemistry

Allium sativum is renowned for a complex array of sulfur-containing compounds, which are responsible for its characteristic aroma, flavor, and significant pharmacological properties. Within this chemical arsenal, γ-Glutamyl-S-allylcysteine occupies a crucial, albeit often overlooked, position. It is a dipeptide, consisting of an S-allylcysteine molecule linked to a glutamic acid residue via a gamma-glutamyl bond.

Functionally, GSAC is the primary storage and transport form for the allyl cysteine moiety within the garlic plant. Its principal role is to act as the direct precursor to S-allyl-L-cysteine (SAC), a stable and highly bioactive compound that accumulates during the processing of garlic, particularly in aged garlic extract.[1][2][3] The enzymatic conversion of GSAC is a key determinant of the final concentration of SAC and other downstream therapeutic agents.[4][5] Furthermore, GSAC itself exhibits intrinsic bioactivity, including antiglycative and antioxidant effects through radical-scavenging and metal-chelation mechanisms.[6] Understanding the biochemistry of GSAC is therefore fundamental to harnessing the full therapeutic potential of garlic-derived compounds.

The Biosynthetic Pathway: GSAC as a Central Intermediate

The formation of GSAC is an integral part of the glutathione-dependent pathway, which is the primary route for the synthesis of alliin, the precursor to the pungent compound allicin.[7] This multi-step process occurs predominantly in the cytoplasm of garlic cells.

The key stages are as follows:

-

S-allylation of Glutathione (GSH): The pathway begins with the attachment of an allyl group to the sulfur atom of a glutathione molecule, forming S-allyl-glutathione.[7]

-

Formation of GSAC: The glycyl portion is then cleaved from S-allyl-glutathione. This reaction yields γ-L-glutamyl-S-allyl-L-cysteine (GSAC).[7]

-

Deglutamylation of GSAC: In a critical, rate-determining step, the γ-glutamyl group is removed from GSAC. This hydrolysis is catalyzed by the enzyme γ-glutamyl transpeptidase (GGT) , producing S-allyl-L-cysteine (SAC).[2][5]

-

S-oxygenation of SAC: Finally, SAC is oxidized by a monooxygenase enzyme to form (+)-S-allyl-L-cysteine sulfoxide, commonly known as alliin.[2]

This pathway underscores the essential role of GSAC as the direct precursor to SAC and, consequently, a key intermediate in the formation of alliin.

Sources

- 1. Neuroprotective mechanisms of S-allyl-L-cysteine in neurological disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomedical Reports [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Aged garlic extract and its constituent, S-allyl-L-cysteine, induce the apoptosis of neuroblastoma cancer cells due to mitochondrial membrane depolarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Biological activity of gamma-Glutamyl-S-allylcysteine

Technical Guide: Biological Activity & Therapeutic Potential of -Glutamyl-S-allylcysteine (GSAC)

Executive Summary & Chemical Identity

This guide delineates the dual nature of GSAC:

-

Intrinsic Activity: Direct modulation of Angiotensin-Converting Enzyme (ACE) and inhibition of protein glycation.

-

Prodrug Activity: In vivo conversion to SAC, conferring neuroprotective and antioxidant benefits.

Chemical Structure & Properties[2][3][4][5][6]

-

IUPAC Name: (2S)-2-amino-5-[[(2R)-1-carboxy-2-prop-2-enylsulfanylethyl]amino]-5-oxopentanoic acid

-

Molecular Formula:

-

Solubility: Highly water-soluble; stable in acidic pH, hydrolyzes in alkaline conditions or presence of

-glutamyl transpeptidase (GGT).

Pharmacokinetics & Metabolic Transformation

Understanding the bioavailability of GSAC is critical for experimental design. Unlike allicin, which degrades rapidly, GSAC is relatively stable but undergoes enzymatic conversion.

Absorption and Metabolism

Upon oral ingestion, GSAC follows a specific metabolic trajectory:

-

Intact Absorption: A fraction of GSAC is absorbed intact across the intestinal epithelium via peptide transporters (PEPT1).

-

Hydrolysis (The Activation Step): The enzyme

-glutamyl transpeptidase (GGT) , present in the brush border of the kidney and intestine, cleaves the -

Metabolite Formation: This hydrolysis yields S-allylcysteine (SAC) and glutamate. SAC is then further metabolized or excreted.

Visualization: The GSAC-SAC Metabolic Axis

The following diagram illustrates the transformation of GSAC from fresh garlic into its bioactive forms within the mammalian system.

Figure 1: Metabolic conversion of GSAC to SAC via GGT, distinguishing intrinsic vs. extrinsic biological activities.

Intrinsic Biological Mechanisms

Antihypertensive Activity (ACE Inhibition)

GSAC acts as a natural ACE inhibitor. The mechanism involves the chelation of the Zinc ion (

-

Target: Angiotensin-Converting Enzyme (ACE).

-

Mechanism: Competitive inhibition via the C-terminal carboxyl and thiol groups.

-

Outcome: Vasodilation and reduction in systolic blood pressure.

Antiglycation & Protein Protection

Glycation involves the non-enzymatic reaction of reducing sugars with proteins, forming Advanced Glycation End-products (AGEs)—a key driver in diabetic complications.

-

Mechanism: GSAC acts as a "sacrificial nucleophile." Its free amino group competes with protein lysine residues for binding with reducing sugars (e.g., glucose, fructose), thereby preventing protein cross-linking.

-

Data Point: GSAC (2.5 mg/mL) significantly suppresses the formation of fluorescent AGEs and preserves BSA

-helical structure under high-glucose conditions.

Experimental Protocols

Protocol A: Enzymatic Synthesis & Purification of GSAC

For researchers requiring high-purity GSAC free from SAC contamination.

Principle: Reversal of the GGT reaction using glutamine as a donor and S-allylcysteine as an acceptor.

-

Reagents:

-

L-Glutamine (200 mM)

-

S-Allyl-L-cysteine (200 mM)

-

Bacillus licheniformis

-glutamyl transpeptidase (BlGGT) (1.0 U/mL) -

Tris-HCl buffer (50 mM, pH 9.0)[1]

-

-

Procedure:

-

Incubation: Mix reagents in a reaction vessel. Incubate at 60°C for 15 hours .

-

Termination: Stop reaction by heating to 95°C for 5 minutes (denatures GGT).

-

Purification: Apply mixture to a Dowex 1x8 anion exchange column (acetate form).

-

Elution: Wash with water (removes unreacted glutamine). Elute GSAC with a linear gradient of 0–2 M acetic acid.

-

Crystallization: Lyophilize the active fractions to obtain white GSAC powder.

-

Protocol B: HPLC-MS/MS Quantification

Standardized method for separating GSAC from SAC in biological matrices.

| Parameter | Specification |

| Column | Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-10 min: 5% |

| Flow Rate | 0.4 mL/min |

| Detection (MS) | ESI Positive Mode (MRM) |

| Transitions | GSAC: m/z 291.1 |

Protocol C: In Vitro ACE Inhibition Assay

To validate the antihypertensive potential of isolated GSAC.

-

Substrate Preparation: Dissolve Hippuryl-His-Leu (HHL) at 5 mM in Borate buffer (pH 8.3) containing 300 mM NaCl.

-

Enzyme Prep: Dissolve rabbit lung ACE (0.1 U/mL) in the same buffer.

-

Reaction:

-

Mix 50 µL of GSAC solution (various concentrations) with 50 µL of ACE solution.

-

Pre-incubate at 37°C for 10 mins.

-

Add 150 µL of HHL substrate to initiate. Incubate 30 mins at 37°C.

-

-

Termination: Add 250 µL of 1 M HCl.

-

Extraction: Add 1.5 mL Ethyl Acetate (extracts the product, Hippuric Acid). Vortex and centrifuge.

-

Measurement: Evaporate the organic layer, redissolve in water, and measure Absorbance at 228 nm .

-

Calculation:

Mechanistic Visualization: Antiglycation & ACE Inhibition

Figure 2: Dual mechanistic action of GSAC: Zinc chelation inhibiting ACE (top) and nucleophilic competition preventing AGE formation (bottom).

References

-

Synthesis & Enzymatic Production

-

Enzym

-L-glutamyl-S-allyl-L-cysteine by Bacillus licheniformis -

Source:

-

-

Antihypertensive & ACE Inhibition

- Garlic and Hypertension: Efficacy, Mechanism of Action, and Clinical Implic

-

Source:

-

Antiglycation Activity

- -Glutamyl-S-allylcysteine inhibits the formation of advanced glyc

-

Source:

-

Metabolism & Pharmacokinetics

- Bioavailability of Organosulfur Compounds after the Ingestion of Black Garlic by Healthy Humans.

-

Source:

-

Analytical Methods (HPLC)

- Identification and quantification of S-allyl-L-cysteine and precursors in garlic.

-

Source:

Antiglycative effect of gamma-Glutamyl-S-allylcysteine

Technical Guide: Antiglycative Mechanisms and Therapeutic Potential of -Glutamyl-S-allylcysteine ( -GSAC)

Executive Summary

This guide details the molecular mechanisms by which

Chemical Identity & Bio-Transformation

Metabolic Pathway

Upon oral ingestion,

Figure 1: Metabolic trajectory of

Mechanisms of Antiglycation

The antiglycative efficacy of

Phase I: Radical Scavenging & Metal Chelation

Glycation is accelerated by oxidative stress and transition metals (Fenton reaction).

-

Radical Scavenging:

-GSAC neutralizes reactive oxygen species (ROS) generated during the auto-oxidation of glucose (Wolff pathway). -

Metal Chelation: The peptide binds

and

Phase II: Structural Stabilization (The "Shield")

Perhaps the most critical property of

-

-Helix Preservation: In the presence of glycation agents, proteins like BSA typically lose

-

Lysine Protection: The peptide reduces the modification of free lysine side chains, likely through steric shielding or competitive binding with dicarbonyl intermediates.

Quantitative Efficacy Data

The following data summarizes the protective effects of

| Parameter | Control (Glycated) | Relative Improvement | |

| Fluorescence (AGEs) | 100% (Baseline) | ~45% | 55% Inhibition |

| Free Lysine Residues | Decreased significantly | Preserved | 37.7% Protection |

| 55.6% | 61.3% | Structural Retention | |

| 5.4% | 2.1% | Aggregation Prevention |

Data derived from Tan et al. (2015).

Experimental Methodologies

To validate the antiglycative effect of

Protocol A: BSA-Glucose Fluorescent AGE Assay

This assay measures the formation of fluorescent AGEs (e.g., pentosidine, vesperlysine).

Reagents:

-

BSA Stock: 10 mg/mL BSA in 0.1 M Phosphate Buffer (pH 7.4).

-

Glycation Agent: 1.0 M D-Glucose (freshly prepared).

-

Test Compound:

-GSAC (dissolved in buffer). -

Positive Control: Aminoguanidine (10 mM).

-

Preservative: Sodium Azide (0.02%) to prevent bacterial growth.

Workflow:

-

Preparation: Mix BSA (final 5 mg/mL) with Glucose (final 500 mM) and

-GSAC (0.1 – 2.5 mg/mL). -

Incubation: Incubate at 37°C for 2–4 weeks in the dark.

-

Validation: Include a "BSA + Glucose" (Negative Control) and "BSA Only" (Blank).

-

Measurement: Transfer to a quartz cuvette. Measure fluorescence intensity.

-

Excitation: 370 nm

-

Emission: 440 nm

-

Protocol B: Circular Dichroism (CD) Structural Analysis

Use Far-UV CD to quantify the prevention of secondary structure alteration.

Workflow:

-

Dilution: Dilute incubated samples to 0.2 mg/mL protein concentration in 10 mM Phosphate Buffer (remove high salt/glucose via dialysis if necessary to reduce noise).

-

Scan: Scan from 190 nm to 250 nm at 25°C.

-

Analysis: Monitor the characteristic minima at 208 nm and 222 nm (indicative of

-helix).-

Loss of signal at 222 nm indicates glycation-induced unfolding.

-

Retention of signal in

-GSAC samples confirms structural protection.

-

Figure 2: Experimental workflow for validating

Therapeutic Implications & Drug Development

Neuroprotection (Alzheimer’s Disease)

The structural protection data (prevention of

Diabetic Complications

In diabetes, chronic hyperglycemia leads to collagen cross-linking (vascular stiffening). The ability of

Formulation Considerations

-

Stability:

-GSAC is more stable than allicin and does not produce the pungent odor associated with volatile sulfur compounds, improving patient compliance. -

Bioavailability: As a peptide, oral bioavailability may be limited by gastric hydrolysis. Enteric coating or prodrug strategies targeting the GGT pathway should be considered to maximize systemic delivery of the active metabolite (SAC) or preserve the peptide for intestinal action.

References

-

Tan, S., et al. (2015). Decreased glycation and structural protection properties of

-glutamyl-S-allyl-cysteine peptide isolated from fresh garlic scales (Allium sativum L.). Natural Product Research, 29(23), 2219-2222. Link -

Amagase, H. (2006). Clarifying the real bioactive constituents of garlic. The Journal of Nutrition, 136(3), 716S-725S. Link

-

Moriguchi, T., et al. (1997). Neurotrophic activity of organosulfur compounds in garlic. Neurochemical Research, 22, 1449–1452. Link

-

Colín-González, A. L., et al. (2012). The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection. Oxidative Medicine and Cellular Longevity, 2012, 907162. Link

gamma-Glutamyl-S-allylcysteine as a precursor to S-allylcysteine

Technical Monograph:

Part 1: Executive Summary

In the development of organosulfur therapeutics, S-allylcysteine (SAC) has emerged as the "gold standard" for stability and bioavailability, contrasting sharply with the volatile and unstable allicin. However, the industrial isolation of SAC is limited by its naturally low abundance in fresh Allium sativum.

This guide details the utilization of

Part 2: Molecular Architecture & The "Precursor" Mechanism

-GSAC acts as a stable storage peptide in the cytosol of garlic cells. Unlike SAC, which is readily absorbed but susceptible to oxidation,The Conversion Pathway

The conversion is governed by a hydrolysis reaction catalyzed by GGT (EC 2.3.2.2). In fresh tissue, this reaction is slow and often competes with transpeptidation. However, under specific stress conditions (e.g., cell lysis, pH shifts, divalent cation presence), the hydrolytic pathway dominates.

Key Reaction:

Figure 1: Bioconversion Pathway of

Caption: The enzymatic hydrolysis of

Part 3: Experimental Protocols

The following protocols are designed to maximize the conversion efficiency of

Protocol A: Calcium-Modulated Enzymatic Conversion

Objective: To activate endogenous GGT activity in garlic substrate for maximum SAC yield, superior to standard "aging."[2]

Mechanism: GGT activity in Allium species is calcium-dependent. Exogenous

Reagents:

-

Fresh Garlic Bulbs (High

-GSAC phenotype preferred) -

Calcium Chloride (

), anhydrous, ACS reagent -

Deionized Water (

)

Step-by-Step Workflow:

-

Substrate Preparation:

-

Peel fresh garlic cloves and wash with deionized water.

-

Critical: Do not crush. Crushing releases alliinase, which degrades downstream metabolites. Keep cloves intact to maintain cellular compartmentalization until GGT activation.

-

-

Induction Phase:

-

Prepare a 10 mM

solution in deionized water. -

Submerge whole cloves in the solution at a ratio of 1:5 (w/v).

-

Incubate at 10°C for 72 hours .

-

Note: Low temperature prevents microbial spoilage while maintaining enzyme kinetics.

-

-

Thermal Hydrolysis:

-

Remove cloves and blot dry.

-

Incubate cloves in a humidity-controlled chamber (80% RH) at 60°C for 48 hours .

-

Causality: This thermal step denatures competing enzymes (alliinase) while GGT remains active, driving the

-GSAC

-

-

Extraction:

-

Homogenize treated cloves in water (1:10 w/v).

-

Centrifuge at 12,000 x g for 20 minutes. Collect supernatant.

-

Data Summary: Yield Comparison

| Treatment Condition | GGT Activity (mU/g) | SAC Content ( | Fold Increase |

| Fresh Control | 0.4 | 49.3 | 1.0x |

| Standard Aging (40d, 70°C) | 2.1 | 285.0 | 5.8x |

| 9.4 | 606.3 | 12.3x |

Protocol B: Analytical Validation (LC-MS/MS)

Objective: To quantitate SAC purity and confirm the absence of

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7

m). -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0-2 min (5% B), 2-8 min (5-40% B), 8-10 min (40-95% B).

MRM Transitions:

-

SAC:

(Quantifier), -

-GSAC:

Part 4: Pharmacokinetics & Therapeutic Logic

Understanding the precursor relationship is vital for drug design. While

Bioavailability Bridge

-GSAC is poorly absorbed in the human GI tract due to its polarity and peptide structure. In contrast, SAC utilizes specific amino acid transporters.-

Absorption: SAC shows >90% bioavailability in rat models.[3][4][5]

-

Distribution: Rapid equilibration into plasma; crosses the Blood-Brain Barrier (BBB).

-

Metabolism: SAC is N-acetylated to N-acetyl-S-allylcysteine (NAc-SAC) in the liver and kidney.[3][4][5]

Figure 2: Pharmacokinetic Fate of SAC

Caption: The pharmacokinetic lifecycle of SAC, highlighting high absorption and the renal deacetylation loop that extends half-life.[5]

References

-

Putative Transform

-L-Glutamyl-S-Allyl-L-Cysteine during the Processing of Black Garlic. Source: Journal of Agricultural and Food Chemistry (2025).[6][7] URL:[Link] -

Effective production of S-allyl-L-cysteine through a homogeneous reaction with activ

-glutamyltranspeptidase in garlic. Source: Bioscience, Biotechnology, and Biochemistry (2016). URL:[Link] -

Garlic

-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin. Source: Frontiers in Plant Science (2015).[1] URL:[Link] -

Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs. Source: Drug Metabolism and Disposition (2001). URL:[Link]

-

A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. Source: Molecules (2024).[8] URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolism, excretion, and pharmacokinetics of S-allyl-L-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Putative Transformation Mechanism of γ-l-Glutamyl-S-Allyl-l-Cysteine during the Processing of Black Garlic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Transformation of gamma-Glutamyl-S-allylcysteine during black garlic processing

The Bio-Conversion of

Executive Summary

The transformation of fresh garlic (Allium sativum) into black garlic is not merely a culinary browning process; it is a sophisticated biochemical reactor driven by the catabolism of

This guide provides a technical deep-dive into the mechanisms, kinetics, and quantification of this transformation. It is designed for researchers and product developers aiming to optimize SAC yield through precise modulation of temperature, humidity, and enzymatic activity.

The Precursor Landscape: -GSAC Chemistry

In fresh garlic bulbs,

Chemical Structure & Stability:

-

Precursor:

-L-Glutamyl-S-allyl-L-cysteine ( -

Target Product: S-allylcysteine (SAC).[1][2][3][4][5][6][7][8]

-

By-product: Glutamate (which subsequently cyclizes to pyroglutamic acid).

The peptide bond between the

Mechanistic Pathways: The Enzymatic-Thermal Handoff

The conversion of

Phase I: Enzymatic Hydrolysis (The "Boost" Phase)

In the early stages of processing (Days 1–5), the garlic tissue is intact but softening. The endogenous enzyme

-

Mechanism:

-GTP catalyzes the transfer of the -

Optimal Conditions: 40°C – 70°C.

-

Limitation:

-GTP denatures rapidly at temperatures >75°C.[1]

Phase II: Thermal Hydrolysis (The "Sustain" Phase)

As the internal temperature of the garlic clove rises and maintains >70°C,

-

Mechanism: Heat and acidity (pH drops from ~6.0 to ~4.0 during aging) promote the cleavage of the peptide bond.

-

Efficiency: Slower than enzymatic catalysis but sustainable over the 30–90 day aging period.

Visualization 1: The Mechanistic Pathway

Figure 1: The dual-pathway transformation of

The Processing Matrix: Temperature & Humidity

The "Goldilocks Zone" for maximizing SAC yield involves balancing reaction rate against enzyme preservation.

| Variable | Range | Impact on |

| Temperature | 60°C | High enzymatic retention, slow aging. SAC yield is high but takes 60+ days. |

| 70°C | Optimal. Balances | |

| 80°C+ | Rapid enzyme inactivation. SAC formation relies solely on thermal hydrolysis. Lower total yield. | |

| Humidity | 80-90% | Critical. Water is a reactant in hydrolysis. Low humidity (<70%) stalls the reaction. |

Key Insight: A stepped temperature profile (e.g., 60°C for 3 days

Visualization 2: Processing Workflow & Critical Control Points

Figure 2: Optimized multi-stage processing workflow to maximize SAC retention.

Analytical Protocol: Quantification of SAC

To validate the transformation, precise quantification is required. The following protocol uses HPLC with Dansyl Chloride derivatization, which is robust for amino acid detection.

Methodology: HPLC-DAD with Pre-column Derivatization

1. Sample Preparation:

-

Homogenization: Blend 5g of black garlic with 50mL distilled water.

-

Extraction: Sonicate for 30 minutes at room temperature.

-

Clarification: Centrifuge at 10,000 rpm for 15 minutes. Filter supernatant through a 0.45

m PTFE filter.

2. Derivatization (Dansyl Chloride):

-

Mix 100

L of filtrate with 100 -

Add 100

L of Dansyl Chloride solution (1.5 mg/mL in acetone). -

Incubate at 60°C for 30 minutes in the dark.

-

Cool and terminate reaction with 50

L of 0.1 M Acetic Acid.

3. HPLC Conditions:

-

System: Agilent 1200 or equivalent with Diode Array Detector (DAD).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 5

m).[10] -

Mobile Phase:

-

Gradient: 0-20 min (10-40% B), 20-30 min (40-80% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.[10]

-

Retention Time: SAC-Dansyl derivative typically elutes between 12–15 minutes (system dependent).

Self-Validating Check:

-

Linearity:

for standard curve (1–100 -

Recovery: Spike samples with known SAC standard; recovery should be 95–105%.

Kinetic Logic & Troubleshooting

If SAC yields are lower than expected, analyze the kinetic logic below to identify the failure point.

Visualization 3: Kinetic Logic Tree

Figure 3: Diagnostic logic for troubleshooting low SAC yields in black garlic processing.

References

-

Putative Transform

-l-Glutamyl-S-Allyl-l-Cysteine during the Processing of Black Garlic. Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link] (Note: Provides the core mechanistic evidence for the GSAC to SAC hydrolysis pathway.) -

Effect of Thermal Processes on S-Allyl Cysteine Content in Black Garlic. Source: MDPI (Foods Journal) URL:[Link] (Note: Establishes the 70°C/80% RH optimal conditions for SAC accumulation.)

-

Changes in S-allyl cysteine content and physicochemical properties of black garlic during heat treatment. Source: LWT - Food Science and Technology (ScienceDirect) URL:[Link] (Note: Key reference for the kinetic comparison between 60°C, 70°C, and 80°C processing.)

-

A simple and rapid HPLC method for determination of S-allyl-L-cysteine and its use in quality control of black garlic samples. Source: ResearchGate (Asian Pacific Journal of Tropical Biomedicine) URL:[Link] (Note: Basis for the standardized HPLC protocol provided in Section 4.)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Temperature Conditions on the Physicochemical Quality of Aged Black Garlic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. itjfs.com [itjfs.com]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Discovery and isolation of gamma-Glutamyl-S-allylcysteine

Technical Guide: Discovery and Isolation of -Glutamyl-S-allylcysteine ( -GSAC)

Executive Summary

-Glutamyl-S-allylcysteine (This guide details the technical workflow for the isolation of

Part 1: Chemical Identity & Biosynthetic Context

To isolate

The Biosynthetic Pathway

Figure 1: The metabolic position of

Physicochemical Properties

| Property | Data | Relevance to Isolation |

| Molecular Formula | Nitrogen-rich; detectable by elemental analysis. | |

| Molecular Weight | 290.34 g/mol | Suitable for LC-MS (m/z ~291 |

| Solubility | Water (High), Methanol (Moderate) | Aqueous/Alcoholic extraction is viable. |

| pKa Values | ~2.1 (COOH), ~9.5 ( | Amphoteric; binds Anion Exchange resins at neutral pH. |

| Stability | High (Heat stable up to ~80°C) | Allows thermal denaturation of competing enzymes. |

Part 2: The Extraction Challenge (Matrix Management)

The "Garlic Paradox" dictates that the moment you crush a clove, you initiate the destruction of your target. The enzyme

The Core Directive of Isolation: You are not extracting a static compound; you are racing against an enzyme.

Enzyme Inactivation Strategy

Two methods are validated for arresting

-

Thermal Shock: Boiling intact cloves (Microwave or Water bath).

-

Chemical Denaturation: Homogenization in high-concentration alcohol (Methanol/Ethanol > 80%).

Recommendation: The Chemical Denaturation method is preferred for analytical purity as it prevents thermal degradation of minor co-metabolites, though Thermal Shock is acceptable for bulk isolation.

Part 3: Isolation & Purification Protocol

This protocol utilizes a Solid Phase Extraction (SPE) approach followed by Preparative HPLC .

Workflow Diagram

Figure 2: Step-by-step fractionation workflow designed to separate the acidic peptide

Detailed Methodology

Step 1: Homogenization & Inactivation

-

Reagents: Methanol (HPLC Grade), Dry Ice.

-

Protocol:

-

Cool Methanol to -20°C.

-

Peel garlic cloves (

) and immediately submerge in -

Homogenize at high speed (Polytron or similar) for 3 minutes. The cold alcohol precipitates proteins (

-GTP) instantly. -

Allow the suspension to stand at 4°C for 1 hour to ensure complete extraction.

-

Step 2: Fractionation (Ion Exchange)

-

Rationale:

-GSAC contains two carboxyl groups (acidic) and one amine. At pH 7, it carries a net negative charge, unlike SAC (zwitterionic/neutral). -

Protocol:

-

Cation Exchange (Clean-up): Pass the aqueous extract through a Dowex 50W (H+ form) column. Wash with water to remove sugars/organic acids. Elute amino acids (including

-GSAC) with -

Anion Exchange (Separation): Evaporate ammonia. Redissolve in water (pH 7). Load onto Dowex 1x8 (Acetate form).

-

Elution:

-

Wash with water: Elutes neutral amino acids (SAC, Alliin).

-

Elute with

Acetic Acid: Elutes acidic peptides (

-

-

Step 3: Preparative HPLC

Part 4: Analytical Validation (Self-Validating System)

To confirm the identity of the isolate, you must prove two things:

LC-MS/MS Parameters

Use these transitions to validate your isolate against the standard.

| Parameter | Setting |

| Ionization Mode | ESI Positive (+) |

| Precursor Ion | |

| Product Ion 1 (Quant) | |

| Product Ion 2 (Qual) | |

| Retention Time | ~12.5 min (varies by column, elutes after SAC) |

Validation Check: Treat a small aliquot of your purified

Part 5: Pharmacological Implications

For drug development professionals,

-

Prodrug Potential:

-GSAC is stable in gastric acid. It is absorbed intact and hydrolyzed by systemic -

Bioavailability: Unlike allicin (which degrades in seconds in blood),

-GSAC circulates with a longer half-life, acting as a "slow-release" mechanism for allyl-cysteine. -

Standardization: Because it is the stable precursor,

-GSAC is a superior chemical marker for standardizing fresh garlic raw materials compared to the volatile thiosulfinates.

References

-

Kodera, Y., et al. (2002). Physical, Chemical, and Biological Properties of S-Allylcysteine, an Amino Acid Derived from Garlic.[4][6] Journal of Agricultural and Food Chemistry. Link

-

Amagase, H. (2006). Clarifying the Real Bioactive Constituents of Garlic.[4] The Journal of Nutrition. Link

-

Lawson, L. D., & Gardner, C. D. (2005). Composition, Stability, and Bioavailability of Garlic Products Used in a Clinical Trial. Journal of Agricultural and Food Chemistry. Link

- Suzuki, T., et al. (1990). Peptides in Garlic and their Relationships to S-Allylcysteine. Phytochemistry.

-

Ichikawa, M., et al. (2006).

-Glutamyl-S-allylcysteine in Garlic. Journal of Chromatography A. Link

Sources

- 1. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. journal-jps.com [journal-jps.com]

- 4. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdpi.com [mdpi.com]

gamma-Glutamyl-S-allylcysteine CAS number and chemical identifiers

Technical Monograph: -Glutamyl-S-allylcysteine ( -GSA)

Role: Primary Organosulfur Precursor & Stable "Prodrug" of S-Allylcysteine[1]

Part 1: Chemical Identity & Physicochemical Profile

Core Identifiers

| Parameter | Technical Specification |

| Chemical Name | |

| CAS Number | 91216-95-4 (Specific L-isomer); Note: 7902-95-6 is occasionally referenced for generic structures. |

| PubChem CID | 11346811 |

| Molecular Formula | |

| Molecular Weight | 290.34 g/mol |

| SMILES | C=CCSCO)NC(=O)CCO)N |

| Appearance | White to off-white crystalline powder |

| Solubility | Highly soluble in water (>100 mg/mL); insoluble in non-polar solvents (hexane, ether). |

| pKa Values |

Part 2: Biosynthesis & Pharmacokinetic Mechanism

Understanding

The GGT-Mediated Bioactivation Pathway

The conversion is governed by

Figure 1: The bioactivation of

Part 3: Analytical Methodology (HPLC & LC-MS/MS)

Quantifying

Method A: High-Performance Liquid Chromatography (HPLC-UV)

Best for: Raw material purity testing and manufacturing QC.

Constraint:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

, -

Mobile Phase A: 0.1% Formic Acid in Water (maintains acidic pH to suppress ionization of carboxyl groups).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 0% B (0-5 min)

20% B (20 min) -

Detection: UV at 210 nm (primary) or 205 nm.[1]

-

Retention Time:

-GSA elutes earlier than SAC due to the hydrophilic glutamyl moiety.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Method B: LC-MS/MS (The Gold Standard)

Best for: Pharmacokinetic studies (plasma/tissue) and complex matrices (Aged Garlic Extract). Why: High specificity eliminates interference from the complex sulfur matrix.

| Parameter | Setting |

| Ionization Mode | ESI Positive ( |

| Precursor Ion (Q1) | |

| Product Ions (Q3) | 145.1 (Quantifier - loss of glutamyl group)128.0 (Qualifier) |

| Collision Energy | 15–20 eV |

| Internal Standard | S-Allylcysteine- |

Part 4: Experimental Protocols

Protocol 1: Chemical Synthesis of -GSA

For drug development standards, extraction from garlic is often too variable.[1] Total chemical synthesis provides high-purity reference standards.

Reaction Logic:

-

Protection: Block the amino group of glutamate to prevent self-polymerization.[1]

-

Coupling: Link the activated glutamate to S-allylcysteine.[1]

-

Deprotection: Remove the blocking group to yield the final dipeptide.[1]

Step-by-Step Workflow:

-

Starting Materials: N-phthaloyl-L-glutamic anhydride (1.0 eq) and S-allyl-L-cysteine (1.0 eq).

-

Solvent System: Glacial acetic acid (anhydrous conditions are critical to prevent anhydride hydrolysis).[1]

-

Reaction: Stir mixture at 60°C for 2–3 hours . The anhydride ring opens, reacting with the amine of S-allylcysteine.[1]

-

Workup: Evaporate solvent in vacuo. Resuspend residue in ethyl acetate; wash with brine to remove unreacted substrates.[1] Dry organic layer (

).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Deprotection (Hydrazinolysis): Dissolve residue in methanol. Add hydrazine monohydrate (1.2 eq) and reflux at 80°C for 1 hour . This removes the phthaloyl group.[1]

-

Purification: The precipitate is the byproduct (phthalhydrazide).[1] Filter this out. The filtrate contains

-GSA. Recrystallize from ethanol/water to achieve >98% purity.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Protocol 2: Enzymatic Production (Green Chemistry)

Utilizing bacterial GGT for stereospecific synthesis.[1]

-

Enzyme Source: Recombinant GGT from Bacillus licheniformis or E. coli.[1]

-

Substrates: L-Glutamine (donor) + S-Allylcysteine (acceptor).[1]

-

Conditions: pH 9.0 (Tris-HCl buffer), 37°C.

-

Mechanism: Transpeptidation.[1][5][6] The enzyme transfers the

-glutamyl moiety from glutamine to SAC.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Yield: Lower than chemical synthesis (~40-50%) but produces 100% L-isomer without racemization.[1]

Part 5: References

-

Amagase, H. (2006). Clarifying the real bioactive constituents of garlic.[7] The Journal of Nutrition, 136(3), 716S-725S. Link

-

Lawson, L. D., & Gardner, C. D. (2005). Composition, stability, and bioavailability of garlic products used in a clinical trial. Journal of Agricultural and Food Chemistry, 53(16), 6254-6261. Link[1]

-

Suzuki, H., et al. (2015). Garlic

-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin. Frontiers in Plant Science, 6, 1-10. Link -

Ichikawa, M., et al. (2006). High-performance liquid chromatographic determination of

-glutamyl-S-allylcysteine in garlic. Journal of Chromatography A, 1118(2), 296-299. Linkngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

PubChem Database. Compound Summary for CID 11346811:

-Glutamyl-S-allylcysteine. National Center for Biotechnology Information.[1] Link[1]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Sources

- 1. gamma-Glutamyl-S-allylcysteine | C11H18N2O5S | CID 11346811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. journal-jps.com [journal-jps.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Enzymatic synthesis of gamma-Glutamyl-S-allylcysteine using glutamyltranspeptidase

Application Note: Enzymatic Synthesis of -Glutamyl-S-allylcysteine ( -Glu-SAC) via -Glutamyltranspeptidase[1][2]

Abstract

This application note details a robust, scalable protocol for the enzymatic synthesis of

Unlike chemical synthesis, which requires complex blocking/deblocking steps to achieve regioselectivity at the

Introduction & Mechanistic Insight

The Challenge of Chemical Synthesis

Chemical synthesis of

The Enzymatic Solution: GGT

Mechanism of Action (Ping-Pong Bi-Bi)

The reaction follows a Ping-Pong Bi-Bi mechanism .

-

Acylation: The enzyme nucleophile (Threonine residue) attacks the

-glutamyl donor, releasing ammonia (if Gln is donor) and forming a covalent -

Deacylation (Competition): The intermediate is attacked by a nucleophile.

-

Transpeptidation (Desired): The amine group of S-allylcysteine attacks, forming

-Glu-SAC.[2] -

Hydrolysis (Undesired): Water attacks, releasing Glutamate.

-

Critical Control Point: The ratio of Transpeptidation to Hydrolysis is strictly controlled by pH and Acceptor Concentration . High pH (8.5–10.0) deprotonates the acceptor's amino group, making it a better nucleophile than water.

Figure 1: Kinetic competition in GGT catalysis. High pH favors the green pathway (Synthesis).

Materials & Reagents

| Component | Specification | Purpose |

| Enzyme | Recombinant GGT (B. licheniformis or B. subtilis) | Catalyst (Activity > 1.0 U/mL) |

| Donor | L-Glutamine (Gln) | |

| Acceptor | S-Allyl-L-cysteine (SAC) | Target scaffold (Garlic derived or synthetic) |

| Buffer | Tris-HCl (50 mM) | pH maintenance (Essential for yield) |

| Stop Soln | 10% Acetic Acid or Heat (95°C) | Reaction termination |

| Mobile Phase | Acetonitrile / 0.1% Formic Acid | HPLC Analysis |

Experimental Protocol

Enzyme Preparation

Note: If using commercial GGT, skip to 4.2. If expressing recombinant BlGGT:

-

Cultivate E. coli (BL21 strain) harboring pET-BlGGT plasmid in LB medium with Kanamycin.

-

Induce with 0.5 mM IPTG at OD

= 0.6; incubate at 25°C for 16 hours. -

Harvest cells, lyse via sonication, and clarify supernatant (12,000

g, 20 min). -

Validation: Verify activity using the GpNA (L-

-glutamyl-p-nitroanilide) standard assay. One unit (U) is defined as the amount of enzyme releasing 1

Synthesis Reaction (Optimized)

This protocol is calibrated for a 10 mL bench-scale reaction.

-

Buffer Prep: Prepare 50 mM Tris-HCl, adjust pH to 9.0 using NaOH.

-

Why pH 9.0? To maximize the nucleophilicity of SAC's amino group (pK

~8.5-9.0).

-

-

Substrate Mix: Dissolve L-Glutamine (292 mg, 200 mM) and S-Allylcysteine (322 mg, 200 mM) in the buffer.

-

Note: Equimolar ratios are a good starting point, but increasing Gln (Donor) to 300-400 mM can drive yield if SAC is expensive.

-

-

Initiation: Add GGT enzyme to a final concentration of 1.0 U/mL .

-

Incubation: Incubate at 60°C (for B. licheniformis) or 37°C (for B. subtilis) for 15 hours .

-

Agitation: Gentle shaking (150 rpm).

-

-

Termination: Stop reaction by heating at 95°C for 5 minutes or adding 1 mL of 1M Acetic Acid.

Downstream Processing (Purification)

-

Filtration: Pass the mixture through a 0.22

m filter to remove denatured protein. -

Anion Exchange Chromatography (AEC):

-

Resin: Dowex 1

2 (Acetate form) or equivalent strong anion exchanger. -

Loading: Load filtrate at pH 7.0. Neutral SAC and Gln will flow through or elute early.

-

Elution: Apply a linear gradient of Acetic Acid (0

2 M). -

Logic:

-Glu-SAC has two carboxyl groups (net charge -2 at neutral pH), binding tighter than substrates.

-

-

Polishing: Lyophilize active fractions and recrystallize from Ethanol/Water if necessary.

Analytical Methods (Quality Control)

HPLC Quantification

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5

m, 4.6 -

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[6]

-

-

Gradient: Isocratic 5% B or gentle gradient 0-20% B over 15 min.

-

Detection: UV at 210 nm (peptide bond) or 254 nm (allyl group).

-

Retention:

-Glu-SAC elutes after Gln/Glu but before SAC (typically).

Mass Spectrometry Validation

Confirm identity using ESI-MS in positive mode.[1]

-

Target [M+H]

: 291.1 m/z. -

Key Fragments: 162.1 m/z (loss of glutamate moiety), 130.1 m/z (SAC fragment).

Optimization & Troubleshooting Guide

Workflow Logic

Figure 2: Decision tree for maximizing

Critical Parameter Table

| Parameter | Standard Condition | Effect of Deviation |

| pH | 9.0 | <8.0: Hydrolysis dominates (High Glutamate). >10.0: Enzyme denaturation. |

| Temperature | 60°C (BlGGT) | <50°C: Slower rate, potential contamination. >70°C: Rapid inactivation. |

| Donor (Gln) | 200 mM | Excess donor can lead to |

| Acceptor (SAC) | 200 mM | Low concentration favors hydrolysis. High concentration (>500 mM) may inhibit enzyme. |

References

-

Lin, L. L., et al. (2015).

-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis -

Suzuki, H., et al. (2004).

-glutamyltranspeptidase." Journal of Biological Chemistry, 279(36). -

Castellano, I., & Merlino, A. (2012). "

-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications." Cellular and Molecular Life Sciences, 69, 3381–3394. -

Bae, S. E., et al. (2012). "A comparative study of the different analytical methods for analysis of S-allyl cysteine in black garlic by HPLC."[7] LWT - Food Science and Technology, 46(2), 532-535.[2] [2][7]

Sources

- 1. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. γ-Glutamyltranspeptidases: sequence, structure, biochemical properties, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. journal-jps.com [journal-jps.com]

Comprehensive Guide to the Synthesis and Purification of γ-Glutamyl-S-allylcysteine (GSAC)

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

γ-L-Glutamyl-S-allylcysteine (GSAC) is a key naturally occurring organosulfur dipeptide found in garlic (Allium sativum) and is the primary precursor to the bioactive compound S-allylcysteine (SAC).[1][2][3] Its intrinsic antioxidant, antiglycative, and metal-chelating properties make it a compound of significant interest for pharmaceutical and nutraceutical development.[4] This application note provides a detailed guide for the synthesis and purification of GSAC, designed for researchers in drug development and natural product chemistry. We present two primary synthesis methodologies: a biocatalytic enzymatic approach and a classical chemical peptide synthesis route. Furthermore, we provide a robust protocol for the purification of GSAC using High-Performance Liquid Chromatography (HPLC) and outline essential characterization techniques to ensure the identity and purity of the final product.

Introduction and Scientific Background

γ-Glutamyl-S-allylcysteine is a dipeptide composed of L-glutamic acid and S-allyl-L-cysteine, linked via an amide bond between the γ-carboxyl group of the glutamic acid and the amino group of the S-allyl-cysteine. This unconventional γ-linkage is a hallmark of the γ-glutamyl cycle, a critical pathway for glutathione metabolism.[5] In nature, particularly in aged garlic extract, GSAC is converted to S-allylcysteine (SAC) through the action of the enzyme γ-glutamyl transpeptidase (GGT).[1][3] The reliable synthesis of high-purity GSAC is essential for investigating its standalone biological activities and for its use as a reference standard in metabolic and pharmacokinetic studies.

This guide is structured to provide both the theoretical underpinnings and the practical, step-by-step protocols necessary for the successful production of research-grade GSAC.

Synthesis Strategies for GSAC

Two primary routes are viable for the synthesis of GSAC: an enzymatic approach that mimics the biological pathway and a chemical approach rooted in solid-phase or solution-phase peptide synthesis.

Enzymatic Synthesis: A Biocatalytic Approach

The enzymatic synthesis of GSAC leverages the catalytic activity of γ-glutamyl transpeptidase (GGT, EC 2.3.2.2). This enzyme facilitates the transfer of the γ-glutamyl moiety from a donor molecule, such as L-glutamine or glutathione, to an acceptor, which in this case is the precursor S-allyl-L-cysteine (SAC).[6][7][8] This method is lauded for its high specificity, mild reaction conditions, and production of the correct L-stereoisomer.

Causality Behind Experimental Choices:

-

Enzyme Source: GGT from Bacillus licheniformis (BlGGT) is a robust and effective biocatalyst for this transformation.[9]

-

γ-Glutamyl Donor: L-glutamine is an efficient and readily available γ-glutamyl donor.

-

pH and Temperature: The optimal pH of 9.0 and temperature of 60°C are chosen to maximize the catalytic activity and stability of BlGGT, leading to higher product yields.[9]

Caption: Workflow for the enzymatic synthesis of GSAC.

Protocol 2.1: Enzymatic Synthesis of GSAC

-

Preparation of Precursor (S-Allyl-L-cysteine):

-

Dissolve L-cysteine hydrochloride (1.0 eq) in 2M ammonium hydroxide (NH₄OH).

-

To this stirring solution, add allyl bromide (1.2 eq) dropwise at room temperature.

-

Continue stirring for 20-24 hours.

-

Concentrate the reaction mixture under reduced pressure to precipitate the S-allyl-L-cysteine (SAC) product.

-

Wash the solid with cold ethanol and dry under vacuum.[10] Confirm identity via MS and NMR.

-

-

Enzymatic Reaction Setup:

-

Prepare a 50 mM Tris-HCl buffer and adjust the pH to 9.0.

-

Dissolve L-glutamine (200 mM final concentration) and the synthesized S-allyl-L-cysteine (200 mM final concentration) in the buffer.

-

Pre-heat the solution to 60°C in a temperature-controlled water bath.

-

Initiate the reaction by adding γ-glutamyl transpeptidase to a final concentration of 1.0 U/mL.[9]

-

-

Reaction and Monitoring:

-

Incubate the reaction mixture at 60°C for 15 hours with gentle agitation.[9]

-

Monitor the formation of GSAC periodically by taking aliquots and analyzing via HPLC or LC-MS.

-

-

Reaction Termination:

-

Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes) or by acidification (e.g., adding trifluoroacetic acid to pH < 4), which will precipitate the enzyme.

-

Centrifuge the mixture to remove the denatured enzyme and any particulates. The supernatant contains the crude GSAC.

-

Table 1: Optimal Conditions for Enzymatic GSAC Synthesis [9]

| Parameter | Optimal Value | Rationale |

| L-Glutamine Conc. | 200 mM | Substrate for γ-glutamyl donation |

| S-Allyl-L-cysteine Conc. | 200 mM | Acceptor substrate |

| Buffer | 50 mM Tris-HCl | Maintains optimal pH for enzyme activity |

| pH | 9.0 | Ensures maximum GGT catalytic efficiency |

| Temperature | 60 °C | Optimal temperature for BlGGT activity/stability |

| Enzyme Conc. | 1.0 U/mL | Provides sufficient catalytic rate |

| Incubation Time | 15 hours | Allows reaction to approach completion |

Chemical Synthesis: A Protecting Group Strategy

Chemical synthesis offers an alternative route that is not dependent on enzymes. This approach relies on standard peptide coupling chemistry, requiring the strategic use of protecting groups to ensure that the desired γ-amide bond is formed selectively.

Causality Behind Experimental Choices:

-

Protecting Groups: The choice of protecting groups is critical. For a standard Fmoc-based strategy, the α-amino group of glutamic acid is protected with Fmoc, the α-carboxyl group is protected as a benzyl ester (OBzl), and the amino group of SAC is protected with Boc, while its carboxyl group is protected as a methyl ester (OMe). This orthogonal scheme allows for selective deprotection and coupling.[11][12] The thiol of cysteine is already alkylated and does not require protection.[13]

-

Coupling Agent: A carbodiimide-based coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS) is used to activate the γ-carboxyl group for efficient amide bond formation while minimizing side reactions.

-

Deprotection: A multi-step deprotection is required. The final deprotection with a strong acid like trifluoroacetic acid (TFA) removes the remaining protecting groups to yield the final product.

Caption: General workflow for the chemical synthesis of GSAC.

Protocol 2.2: Chemical Synthesis of GSAC (Solution-Phase)

-

Activation of Protected Glutamic Acid:

-

Dissolve Fmoc-L-Glu-OBzl (1.0 eq) and N-hydroxysuccinimide (NHS) (1.1 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) and stir the mixture at 0°C for 1 hour, then at room temperature for 4 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct and wash with DCM. The filtrate contains the activated ester.

-

-

Coupling Reaction:

-

Prepare the protected S-allyl-L-cysteine (e.g., H-SAC-OMe, prepared by deprotection of Boc-SAC-OMe).

-

Add the SAC derivative to the activated Fmoc-L-Glu(OSu)-OBzl filtrate from the previous step.

-

Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature for 12-18 hours.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Work up the reaction by washing with dilute acid, base, and brine, then dry over sodium sulfate and concentrate to obtain the fully protected dipeptide.

-

-

Final Deprotection:

-

Dissolve the purified, fully protected dipeptide in a cleavage cocktail. A common cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[14]

-

Stir at room temperature for 2-4 hours.

-

Precipitate the crude GSAC product by adding cold diethyl ether.

-

Centrifuge to collect the precipitate, wash several times with cold ether, and dry under vacuum.

-

Purification Protocol

Regardless of the synthetic route, the crude product requires purification to remove unreacted starting materials, byproducts, and reagents. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for achieving high purity.

Causality Behind Experimental Choices:

-

Column: A C18 stationary phase is ideal for separating polar to moderately nonpolar compounds like GSAC.

-

Mobile Phase: A gradient of water and acetonitrile allows for the effective elution of components with varying polarities.

-

Additive (TFA): 0.1% TFA is used as an ion-pairing agent. It protonates the carboxyl groups and shields residual silanols on the stationary phase, resulting in sharper peaks and improved resolution.

-

Detection Wavelength: GSAC lacks a strong chromophore, so detection at a low UV wavelength (210-220 nm) is necessary to detect the peptide backbone.[1]

Caption: Workflow for the purification and isolation of GSAC.

Protocol 3.1: Preparative RP-HPLC Purification of GSAC

-

Sample Preparation: Dissolve the crude GSAC powder in Mobile Phase A (see Table 2) to a concentration of 10-20 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates.

-

Chromatography:

-

Equilibrate the preparative HPLC system and column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Inject the prepared sample onto the column.

-

Run the gradient program as detailed in Table 2.

-

Monitor the elution profile at 220 nm and collect fractions corresponding to the main product peak.

-

-

Fraction Analysis: Analyze the collected fractions using analytical HPLC or LC-MS to identify those containing pure GSAC.

-

Product Isolation: Pool the pure fractions. Freeze the pooled solution and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder.

Table 2: Representative HPLC Parameters for GSAC Purification & Analysis

| Parameter | Preparative Purification | Analytical Purity Check |

| Column | C18, 10 µm, 21.2 x 250 mm | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |

| Flow Rate | 15-20 mL/min | 1.0 mL/min |

| Gradient | 5-35% B over 30 min | 5-35% B over 20 min |

| Detection | 220 nm | 220 nm |

| Injection Volume | 1-5 mL | 10-20 µL |

Characterization and Quality Control

Final validation of the synthesized product is imperative. A combination of techniques should be employed to confirm the structure and assess the purity of the isolated GSAC.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should be used to confirm the molecular weight of GSAC. The expected monoisotopic mass is 290.09 Da.[15] The protonated molecule [M+H]⁺ should be observed at m/z 291.1.[9] Tandem MS (MS/MS) can provide fragmentation data to further confirm the sequence and structure.[9]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural elucidation, confirming the presence of the allyl group, the cysteine and glutamate backbones, and the specific γ-amide linkage.

-

Analytical HPLC: An analytical HPLC run of the final lyophilized product should show a single major peak, allowing for the quantification of purity (typically >95% or >98% for research applications).

Table 3: Key Characterization Data for GSAC

| Analysis Method | Expected Result | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₅S | [15] |

| Molecular Weight | 290.34 g/mol | [15] |

| ESI-MS [M+H]⁺ | m/z ≈ 291.1 | [9] |

| Purity (by HPLC) | >95% | Standard research grade |

References

-

Liao, H. F., et al. (2015). Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase. Enzyme and Microbial Technology, 75-76, 18-24. [Link]

-

Wikipedia. (n.d.). Gamma-glutamyltransferase. [Link]

- Imai, J., et al. (1992). Method for preparing an s-allylcysteine-containing composition. U.S.

-

Imai, S., et al. (2006). Changes of S-Allylmercaptocysteine and γ-Glutamyl-S-allylmercaptocysteine Contents and Their Putative Production Mechanisms in Garlic Extract during the Aging Process. Journal of Agricultural and Food Chemistry, 54(17), 6436-6441. [Link]

-

Hanigan, M. H. (2014). Gamma-Glutamyl Transpeptidase: Redox Regulation and Drug Resistance. Advances in Cancer Research, 122, 103-141. [Link]

-

PubChem. (n.d.). (+)-S-Allylcysteine. National Center for Biotechnology Information. [Link]

-

Zhang, Y., et al. (2015). Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). Journal of the Science of Food and Agriculture, 95(11), 2259-2265. [Link]

-

Gómez-Mejía, E., et al. (2021). A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements. Foods, 10(9), 2085. [Link]

-

Malaphong, C., et al. (2022). A simple and rapid HPLC method for determination of S-allyl-L-cystein and its use in quality control of black garlic samples. LWT, 160, 113290. [Link]

-

Colín-González, A. L., et al. (2012). The Antioxidant Mechanisms Underlying the Aged Garlic Extract- and S-Allylcysteine-Induced Protection. Oxidative Medicine and Cellular Longevity, 2012, 907162. [Link]

-

PubChem. (n.d.). gamma-Glutamyl-S-allylcysteine. National Center for Biotechnology Information. [Link]

-

Suzuki, T., et al. (2015). Garlic γ-glutamyl transpeptidases that catalyze deglutamylation of biosynthetic intermediate of alliin. Frontiers in Plant Science, 5, 773. [Link]

-

Sari, D. P., et al. (2022). DETERMINATION OF S-ALLYL CYSTEINE (SAC) COMPOUNDS IN SOLO BLACK GARLIC EXTRACT BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Jurnal Pharmascience, 5(1). [Link]

-

Lee, E. J., et al. (2014). Identification and quantification of S-allyl-L-cysteine in heated garlic juice by HPLC with ultraviolet and mass spectrometry detection. Food Science and Biotechnology, 23, 1813-1818. [Link]

-

Isied, M., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9635-9683. [Link]

- Yeh, Y. L., et al. (2009). Method Of Synthesizing S-Allyl-Cysteine Analogues And Their Therapeutic Application In Treating Myocardial Infarction. U.S.

-

Fukuyama, M., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. International Journal of Molecular Sciences, 24(24), 17441. [Link]

-

Ojeda-Porras, A., et al. (2019). Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents. Molecules, 24(18), 3349. [Link]

-

Zhang, H., et al. (2005). Gamma-glutamyl transpeptidase in glutathione biosynthesis. Methods in Enzymology, 401, 468-483. [Link]

-

Zhang, Y., et al. (2015). Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum). ResearchGate. [Link]

-

Fukuyama, M., et al. (2023). The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System. ResearchGate. [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

Sources

- 1. Effective production of S-allyl-L-cysteine through a homogeneous reaction with activated endogenous γ-glutamyltranspeptidase in garlic (Allium Sativum) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comparative Study of LC-MS and FIA-(ESI)MS for Quantitation of S-Allyl-L-Cysteine in Aged Garlic Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Gamma-glutamyltransferase - Wikipedia [en.wikipedia.org]

- 6. The Emerging Roles of γ-Glutamyl Peptides Produced by γ-Glutamyltransferase and the Glutathione Synthesis System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gamma-glutamyl transpeptidase in glutathione biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzymatic synthesis of γ-L-glutamyl-S-allyl-L-cysteine, a naturally occurring organosulfur compound from garlic, by Bacillus licheniformis γ-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in-vitro Evaluation of S-allyl Cysteine Ester - Caffeic Acid Amide Hybrids as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. bachem.com [bachem.com]

- 14. biotage.com [biotage.com]

- 15. gamma-Glutamyl-S-allylcysteine | C11H18N2O5S | CID 11346811 - PubChem [pubchem.ncbi.nlm.nih.gov]

HPLC methods for quantification of gamma-Glutamyl-S-allylcysteine

Application Note: Quantitative Analysis of -Glutamyl-S-allylcysteine ( -GSAC) in Allium Matrices

Executive Summary & Chemical Context[1][2][3][4]

The Analytical Challenge

Quantifying

-

Enzymatic Instability: Upon crushing fresh garlic, the enzyme

-glutamyl transpeptidase ( -

Lack of Chromophore: The molecule lacks a conjugated

-system, making UV detection at standard wavelengths (254 nm) impossible. Detection must occur at low-UV (210 nm) or via Mass Spectrometry. -

Polarity: As a zwitterionic dipeptide,

-GSAC is highly polar, leading to poor retention on standard C18 columns and potential co-elution with the solvent front.

Sample Preparation: The Critical Control Point

Objective: Extract

Protocol A: Enzyme Inactivation Extraction (For Fresh Garlic)

Use this for raw bulbs to determine "Potential SAC" or native

-

Flash Inhibition: Weigh 2.0 g of garlic cloves.

-

Microwave/Heat Shock: Immediately microwave for 30 seconds (800W) or submerge in boiling water for 3 minutes before crushing. This denatures

-GTP. -

Homogenization: Transfer cloves to a centrifuge tube containing 20 mL of Extraction Solvent (50% Methanol / 0.1% Formic Acid) .

-

Rationale: Methanol precipitates remaining proteins; Formic acid stabilizes the peptide.

-

-

Disruption: Homogenize at high speed (e.g., Ultra-Turrax) for 2 minutes.

-

Clarification: Centrifuge at 10,000

g for 15 minutes at 4°C. -

Filtration: Filter supernatant through a 0.22

m PTFE filter into an HPLC vial.

Protocol B: Matrix Extraction (For Black Garlic/Extracts)

Since

-

Solubilization: Dissolve 1.0 g of extract paste in 50 mL of Ultrapure Water.

-

Sonication: Sonicate for 20 minutes at ambient temperature.

-

Filtration: Filter through 0.45

m PVDF filter. -

Dilution: Dilute 1:10 with Mobile Phase A prior to injection to match solvent strength.

Method A: LC-MS/MS (The Bioanalytical Gold Standard)

Target Audience: PK Studies, Trace Analysis, Complex Matrices. Principle: Electrospray Ionization (ESI) in Positive mode using Multiple Reaction Monitoring (MRM).

Chromatographic Conditions

-

System: UHPLC coupled to Triple Quadrupole MS.

-

Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8

m) or Phenomenex Kinetex F5.-

Why T3? Standard C18 fails to retain polar peptides. The T3 bonding technology allows 100% aqueous loading, essential for retaining

-GSAC.

-

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Gradient Profile

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 1 | Loading (High aqueous for retention) |

| 1.0 | 1 | Hold |

| 6.0 | 30 | Elution of |

| 6.1 | 95 | Wash |

| 8.0 | 95 | Wash |

| 8.1 | 1 | Re-equilibration |

| 11.0 | 1 | End |

MS/MS Parameters (MRM)

-